molecular formula C14H18N2O3 B1669627 m-Crotonamidophenyl isopropylcarbamate CAS No. 17788-86-2

m-Crotonamidophenyl isopropylcarbamate

Cat. No.: B1669627
CAS No.: 17788-86-2
M. Wt: 262.3 g/mol
InChI Key: WDRMGNSUHUFNPE-PKNBQFBNSA-N
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Description

m-Crotonamidophenyl isopropylcarbamate is a synthetic carbamate derivative characterized by an isopropylcarbamate group linked to a phenyl ring substituted with a crotonamide moiety.

Properties

CAS No.

17788-86-2

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

[3-[[(E)-but-2-enoyl]amino]phenyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C14H18N2O3/c1-4-6-13(17)16-11-7-5-8-12(9-11)19-14(18)15-10(2)3/h4-10H,1-3H3,(H,15,18)(H,16,17)/b6-4+

InChI Key

WDRMGNSUHUFNPE-PKNBQFBNSA-N

SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C

Canonical SMILES

CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C

Appearance

Solid powder

Other CAS No.

17788-86-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Crotonanilide, m-hydroxy-, isopropylcarbamate (ester)

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Carbamates

Carbamates with short alkyl chains, such as ethyl-, propyl-, and isopropylcarbamates, demonstrate enhanced antimicrobial activity compared to bulkier analogs. For example:

  • Nitro-substituted ethylcarbamates (e.g., compound 16 in ) exhibit 4-fold higher activity against Staphylococcus aureus compared to chloro-substituted derivatives (e.g., compound 3 ) .
  • Nitropropylcarbamate 17 shows 8-fold greater potency against S. aureus than its chlorinated counterpart (compound 4 ), suggesting nitro groups enhance binding to specific bacterial targets .
  • Isopropylcarbamates with compact substituents are hypothesized to engage in hydrogen bonding with S. aureus-specific structures, a mechanism less effective against methicillin-resistant strains (MRSA) .

Key Structural-Activity Relationships (SAR):

  • Substituent effects: Nitro groups improve activity against S.
  • Chain length : Shorter alkyl chains (e.g., ethyl, isopropyl) optimize bacteriostatic activity compared to longer chains (C9–C12), which hinder target interactions .

Table 1: Antimicrobial Activity of Selected Carbamates

Compound Substituent Alkyl Chain Activity vs. S. aureus Activity vs. MRSA
Ethylcarbamate 3 Cl Ethyl Moderate Negligible
Ethylcarbamate 16 NO₂ Ethyl High (4× compound 3) Negligible
Propylcarbamate 17 NO₂ Propyl High (8× compound 4) Negligible
Enzyme-Inhibiting Carbamates

Isopropylcarbamate derivatives can also target enzymes. For instance:

  • 4-(4-((Oxiran-2-ylmethyl)sulfonyl)phenoxy)phenyl isopropylcarbamate (13d) acts as a selective matrix metalloproteinase-2 (MMP-2) inhibitor . Its activity is attributed to the sulfonylphenoxy group and oxirane ring, which likely facilitate covalent or electrostatic interactions with the enzyme’s active site.

Structural Differentiation :

  • The sulfonylphenoxy moiety in 13d distinguishes it from antimicrobial carbamates, enabling selectivity for MMP-2 over other targets.
  • The isopropylcarbamate group may contribute to stability and membrane permeability, a feature shared with antimicrobial analogs .
Therapeutic Structural Analogs

Carisoprodol (), a muscle relaxant, shares the isopropylcarbamate functional group but incorporates a 2-methyl-2-propyl-1,3-propanediol backbone. Key comparisons include:

  • Therapeutic Use : Unlike antimicrobial or enzyme-inhibiting carbamates, Carisoprodol modulates GABAₐ receptors in the central nervous system .
  • SAR Insights : Bulkier substituents (e.g., 2-methyl-2-propyl chain) in Carisoprodol prioritize CNS penetration over antibacterial activity, highlighting how structural modifications redirect biological targeting .

Table 2: Functional Comparison of Isopropylcarbamate Derivatives

Compound Core Structure Biological Target Key Feature
m-Crotonamidophenyl isopropylcarbamate Phenyl + crotonamide Hypothesized antimicrobial/enzyme Crotonamide for H-bonding
Compound 13d Sulfonylphenoxy + oxirane MMP-2 enzyme Electrophilic sulfonyl group
Carisoprodol 2-Methyl-2-propyl-1,3-propanediol GABAₐ receptors Bulky backbone for CNS penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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